肌醇 1-磷酸

描述

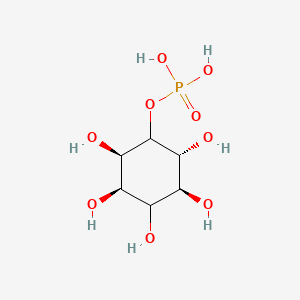

Inositol 1-phosphate (Ins(1)P1) is a member of the inositol phosphate (InsP) molecular family of second messengers that play a critical role in the transmission of cellular signals . It can be formed by phospholipase C (PLC) hydrolysis of phosphatidylinositol or by dephosphorylation of polyphosphate inositols such as Ins(1,3)P2 by inositol polyphosphate 3-phosphatase .

Synthesis Analysis

The synthesis of Inositol 1-phosphate involves a series of phosphorylation and dephosphorylation reactions carried out by at least 19 phosphoinositide kinases and 28 phosphoinositide phosphatase enzymes . The Arabidopsis thaliana Myo-Inositol 1-Phosphate Synthase1 Gene is required for Myo-inositol Synthesis .Molecular Structure Analysis

Inositol is a deceptively simple molecule. On closer study, a number of sophisticated stereochemical, prochiral, chiral, and conformational issues associated with inositols and their derivatives become evident .Chemical Reactions Analysis

Inositol phosphates, including Inositol 1-phosphate, are involved in a series of complex chemical reactions. These reactions involve the inter-conversion between the inositol phosphate compounds based on cellular demand .科学研究应用

种子发育和植物中的植酸减少:肌醇在膜运输、信号传导、细胞代谢和生长控制中起着至关重要的作用。转基因大豆中肌醇-1-磷酸合酶基因的 RNAi 介导沉默抑制了种子发育并显着降低了植酸含量,突出了其在植物生物学中的重要性(Nunes 等人,2006 年)。

细胞信号和钙调节:肌醇三磷酸,肌醇磷酸的衍生物,通过从内部储存中动员钙并可能刺激钙进入来调节细胞内钙,表明其在细胞信号传导过程中具有重要作用(Berridge 和 Irvine,1989 年)。

响应激动剂时肌醇磷酸的形成:各种组织(包括大脑)中肌醇磷酸的形成,响应激动剂,突出了肌醇磷酸在刺激-反应途径中的参与,并表明肌醇 1-磷酸在这些机制中的重要性(Berridge 等人,1983 年)。

肌醇六磷酸 (IP6) 和肌醇的抗癌作用:研究表明肌醇六磷酸和肌醇具有抗癌作用,包括减少细胞增殖和增加恶性细胞的分化。这些化合物还可以增强常规化疗的效果,控制癌症转移,并提高癌症患者的生活质量(Vucenik 和 Shamsuddin,2003 年)。

环境存在和循环:肌醇磷酸,包括肌醇 1-磷酸,广泛存在于自然环境中,并且在全球磷循环中至关重要。它们主要来自植物,在陆地和水生环境中发挥着重要作用(Turner 等人,2002 年)。

在能量代谢中的作用:肌醇和肌醇磷酸,例如肌醇 1-磷酸,在能量代谢和代谢紊乱中起着独特的作用。已知它们可以降低胰岛素抵抗并增加胰岛素敏感性,表明它们在管理代谢状况方面的潜力(Chatree 等人,2020 年)。

治疗应用和药代动力学:肌醇及其衍生物(包括肌醇 1-磷酸)的生物利用度、安全性、摄取和代谢是活跃的研究领域,对健康和疾病有影响。这些研究为肌醇在各种疾病中的治疗用途提供了信息,包括妇科疾病、阿尔茨海默病和癌症(Bizzarri 等人,2016 年)。

未来方向

属性

IUPAC Name |

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inositol 1-phosphate | |

CAS RN |

573-35-3, 2831-74-5, 15421-51-9 | |

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)